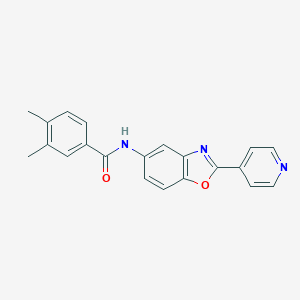![molecular formula C21H15FN2O3 B278601 4-fluoro-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B278601.png)
4-fluoro-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a benzamide derivative and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of 4-fluoro-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide is not yet fully understood. However, it is thought to work by inhibiting certain enzymes involved in cellular processes, which may contribute to its anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 4-fluoro-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide can have a range of biochemical and physiological effects. These include the inhibition of cell proliferation and induction of apoptosis in cancer cells, as well as the reduction of inflammation in certain tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-fluoro-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide in lab experiments is its potential to exhibit anti-cancer and anti-inflammatory properties. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are many potential future directions for the research and development of 4-fluoro-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide. These include further investigation into its mechanism of action, as well as the development of new synthetic methods for producing the compound. Additionally, there is potential for the development of new cancer treatments and anti-inflammatory agents based on this compound.
Méthodes De Synthèse
The synthesis of 4-fluoro-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide can be achieved through a multi-step process involving the condensation of various reagents. The exact synthesis method used may vary depending on the specific application and desired properties of the compound.
Applications De Recherche Scientifique
The potential applications of 4-fluoro-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide in scientific research are numerous. This compound has been found to exhibit activity against certain types of cancer cells, making it a promising candidate for the development of new cancer treatments. Additionally, it has been shown to have potential as an anti-inflammatory agent and may be useful in the treatment of various inflammatory conditions.
Propriétés
Nom du produit |
4-fluoro-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide |
|---|---|
Formule moléculaire |
C21H15FN2O3 |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
4-fluoro-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide |
InChI |
InChI=1S/C21H15FN2O3/c1-12-2-9-19-17(10-12)24-21(27-19)16-11-15(7-8-18(16)25)23-20(26)13-3-5-14(22)6-4-13/h2-11,24H,1H3,(H,23,26)/b21-16+ |
Clé InChI |
UDQVRPFQWMZCKG-LTGZKZEYSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1)O/C(=C/3\C=C(C=CC3=O)NC(=O)C4=CC=C(C=C4)F)/N2 |
SMILES |
CC1=CC2=C(C=C1)OC(=C3C=C(C=CC3=O)NC(=O)C4=CC=C(C=C4)F)N2 |
SMILES canonique |
CC1=CC2=C(C=C1)OC(=C3C=C(C=CC3=O)NC(=O)C4=CC=C(C=C4)F)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B278518.png)
![N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B278520.png)


![3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278529.png)
![2-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278530.png)

![4-fluoro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B278538.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B278539.png)
![N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B278542.png)
![3-chloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B278543.png)

![3-chloro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B278547.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B278548.png)